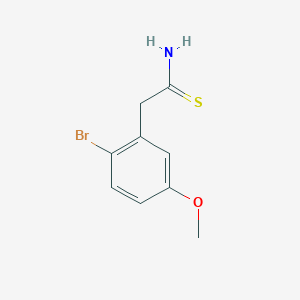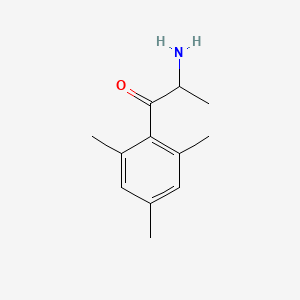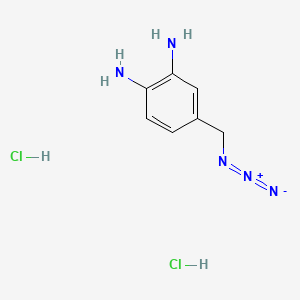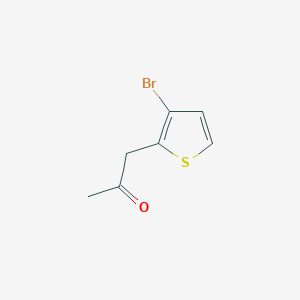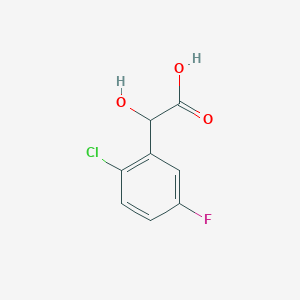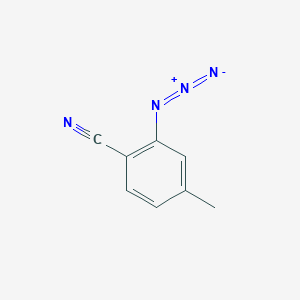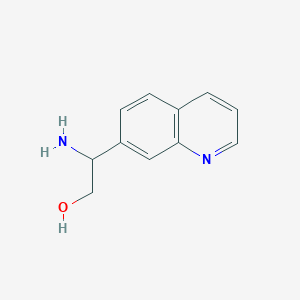
4-Chloro-7-iodo-3-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-iodo-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4ClIN2O2. It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its wide range of biological activities. The compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to the quinoline ring, making it a versatile intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloroquinoline followed by iodination. The nitration can be achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The iodination step involves the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
化学反应分析
Types of Reactions
4-Chloro-7-iodo-3-nitroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under reflux conditions.
Reduction: Reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Reduction: 4-Chloro-7-iodo-3-aminoquinoline.
Oxidation: Quinoline N-oxides.
科学研究应用
4-Chloro-7-iodo-3-nitroquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Chloro-7-iodo-3-nitroquinoline is primarily based on its ability to interact with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to cytotoxic effects. The chlorine and iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets .
相似化合物的比较
Similar Compounds
4-Chloroquinoline: Lacks the iodine and nitro groups, making it less reactive in certain chemical transformations.
7-Iodoquinoline: Lacks the chlorine and nitro groups, resulting in different reactivity and biological activity.
3-Nitroquinoline: Lacks the chlorine and iodine groups, affecting its chemical and biological properties.
Uniqueness
4-Chloro-7-iodo-3-nitroquinoline is unique due to the presence of all three functional groups (chlorine, iodine, and nitro) on the quinoline ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various scientific applications .
属性
分子式 |
C9H4ClIN2O2 |
|---|---|
分子量 |
334.50 g/mol |
IUPAC 名称 |
4-chloro-7-iodo-3-nitroquinoline |
InChI |
InChI=1S/C9H4ClIN2O2/c10-9-6-2-1-5(11)3-7(6)12-4-8(9)13(14)15/h1-4H |
InChI 键 |
UUWKNEPAGXBUGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN=C2C=C1I)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


